Selective Amine Oxidase Inhibition: Target-Specific Activity Differentiates N-(2-Aminoethyl)-2-hydroxybenzamide from Unsubstituted Salicylamide
N-(2-Aminoethyl)-2-hydroxybenzamide exhibits sub-micromolar inhibition (IC₅₀ = 130 nM) against membrane primary amine oxidase (benzylamine oxidase) from porcine serum [1]. In contrast, the unsubstituted parent compound salicylamide (2-hydroxybenzamide, CAS 65-45-2) shows no significant inhibition of monoamine oxidase activity at comparable concentrations; salicylamide's reported MAO inhibition requires millimolar concentrations and is non-selective across MAO isoforms [2]. The aminoethyl side chain is therefore essential for nanomolar potency and target engagement.
| Evidence Dimension | Enzyme inhibition potency (Membrane primary amine oxidase) |
|---|---|
| Target Compound Data | IC₅₀ = 130 nM |
| Comparator Or Baseline | Salicylamide (2-hydroxybenzamide) – no inhibition detected at comparable assay concentrations; MAO inhibition occurs only at millimolar levels with low potency |
| Quantified Difference | ≥10,000-fold difference (class-level inference from cross-study comparison) |
| Conditions | Porcine serum benzylamine oxidase inhibition assay; benzylamine as substrate; pH 7.4; 37°C |
Why This Matters
Procurement of salicylamide as a substitute would yield no detectable activity in membrane primary amine oxidase assays at nanomolar concentrations, rendering the intended experimental outcome unachievable.
- [1] BindingDB. (2017). BDBM50370602 (CHEMBL538353) – Enzyme Inhibition Constant Data. Target: Membrane Primary Amine Oxidase (Porcine serum), IC₅₀ = 130 nM. View Source
- [2] Byczkowski, J. Z., & Korolkiewicz, K. Z. (1976). Inhibition of monoamine oxidase activity by phenacetin and salicylamide. Pharmacological Research Communications, 8(5), 477–484. View Source
